molecular formula C19H20N2O3S2 B2845505 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 886926-60-9

3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2845505
CAS No.: 886926-60-9
M. Wt: 388.5
InChI Key: HXKSUDIZNBBHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound characterized by its unique structural components, including an ethylsulfonyl group, a benzamide moiety, and a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative to form the benzo[d]thiazole core.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction, typically using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the benzamide linkage by reacting the benzo[d]thiazole derivative with an appropriate benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole ring is known to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(Ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an isopropyl group on the benzo[d]thiazole ring.

Uniqueness

3-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the ethylsulfonyl and isopropyl groups may enhance its solubility and membrane permeability, making it a more effective candidate in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-6-14(10-15)18(22)21-19-20-16-9-8-13(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKSUDIZNBBHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.